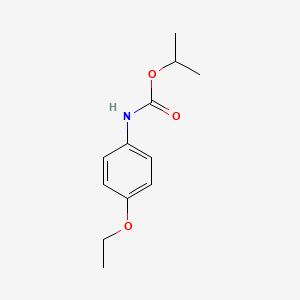
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride is a tertiary amine compound. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups: two methyl groups and one propyl group. This compound is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride typically involves the alkylation of a primary amine. One common method is the reaction of 4-heptanamine with dimethyl sulfate or methyl iodide under basic conditions to introduce the dimethyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N,N-Dimethyl-4-propyl-4-heptanamine N-oxide.
Reduction: N-Methyl-4-propyl-4-heptanamine.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound can also interact with biological receptors, influencing cellular processes through binding and modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-4-heptanamine: Similar structure but lacks the propyl group.
N,N-Dimethyl-2-propanamine: Similar structure but with a different alkyl group.
N,N-Dimethyl-1-propanamine: Another tertiary amine with a different alkyl group.
Uniqueness
N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride is unique due to its specific alkyl group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
64467-46-5 |
|---|---|
Molekularformel |
C12H28ClN |
Molekulargewicht |
221.81 g/mol |
IUPAC-Name |
dimethyl(4-propylheptan-4-yl)azanium;chloride |
InChI |
InChI=1S/C12H27N.ClH/c1-6-9-12(10-7-2,11-8-3)13(4)5;/h6-11H2,1-5H3;1H |
InChI-Schlüssel |
QWGPHAGJLCWMGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(CCC)[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


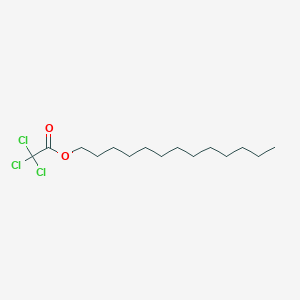
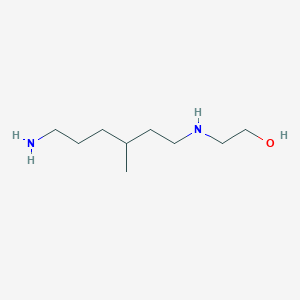
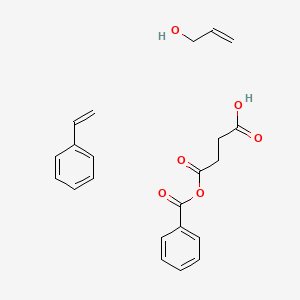
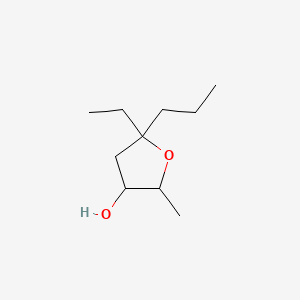
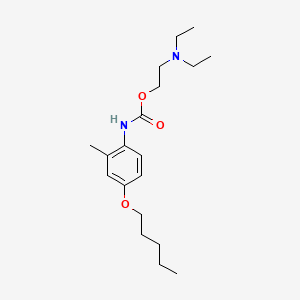
![Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13773658.png)
![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)


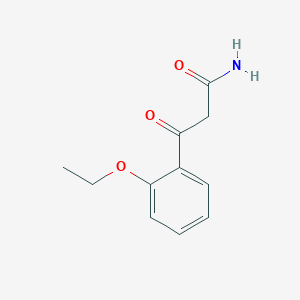

![5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)

